

An In-depth Technical Guide to the Physical Properties of Hexaphenyldisiloxane

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Compound of Interest

Compound Name: *Hexaphenyldisiloxane*

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Introduction

Hexaphenyldisiloxane, with the chemical formula $C_{36}H_{30}OSi_2$, is an organosilicon compound characterized by a disiloxane core with six phenyl group substituents.^[1] This white to off-white crystalline solid is noted for its high thermal stability and well-defined molecular structure.^[2] Its applications are found in materials science, including in the synthesis of high-performance silicone polymers and as an additive in various industrial formulations.^{[2][3]} A thorough understanding of its physical properties is crucial for its application in research and development. This guide provides a comprehensive overview of the key physical properties of **hexaphenyldisiloxane**, details the experimental protocols for their determination, and outlines a general workflow for the characterization of such a compound.

Core Physical Properties

The physical characteristics of **hexaphenyldisiloxane** have been determined through various analytical techniques. A summary of these quantitative data is presented below for easy reference and comparison.

Property	Value	Units
Molecular Weight	534.79	g/mol
Melting Point	~225 - 230	°C
Boiling Point	494	°C
Density	0.8445 at 20°C	g/cm ³
Refractive Index	1.68	
Flash Point	>200	°C
Water Solubility	Insoluble (log10WS = -28.57, calculated)	mol/L
Solubility in Organic Solvents	Slightly soluble in Benzene, Sparingly soluble in Chloroform	
Solid Phase Heat Capacity (C _{p,solid})	681.00 at 298.15 K	J/mol·K
Solid Phase Molar Entropy (S° _{solid} , 1 bar)	754.40	J/mol·K
Octanol/Water Partition Coefficient (logP)	4.337 (calculated)	

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physical and spectroscopic properties of a solid compound like **hexaphenyldisiloxane**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

- Apparatus: Capillary melting point apparatus.[\[4\]](#)
- Procedure:

- A small amount of the dry, powdered **hexaphenyldisiloxane** is packed into a capillary tube, which is sealed at one end.[\[5\]](#)[\[6\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus.[\[7\]](#)
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[\[7\]](#)[\[8\]](#)
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.[\[5\]](#)
- The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.[\[5\]](#) The range between these two temperatures is reported as the melting point range.

Density Measurement

The density of a solid can be determined by measuring its mass and volume.

- Apparatus: Analytical balance and a graduated cylinder or pycnometer.[\[9\]](#)
- Procedure (Water Displacement Method):
 - The mass of a sample of **hexaphenyldisiloxane** is accurately measured using an analytical balance.[\[10\]](#)
 - A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded.[\[10\]](#)[\[11\]](#)
 - The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[\[10\]](#)
 - The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[\[11\]](#)
 - The density is calculated by dividing the mass of the solid by its volume.[\[9\]](#)

Solubility Assessment

A qualitative and semi-quantitative determination of solubility is essential for handling and formulation.

- Apparatus: Test tubes, vortex mixer, and analytical balance.
- Procedure:
 - A small, pre-weighed amount of **hexaphenyldisiloxane** (e.g., 10 mg) is placed into a series of test tubes.[\[12\]](#)
 - A specific volume of a solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.[\[13\]](#)[\[14\]](#)
 - The mixtures are agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer.[\[13\]](#)
 - The samples are visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[\[15\]](#)

Spectroscopic Analysis

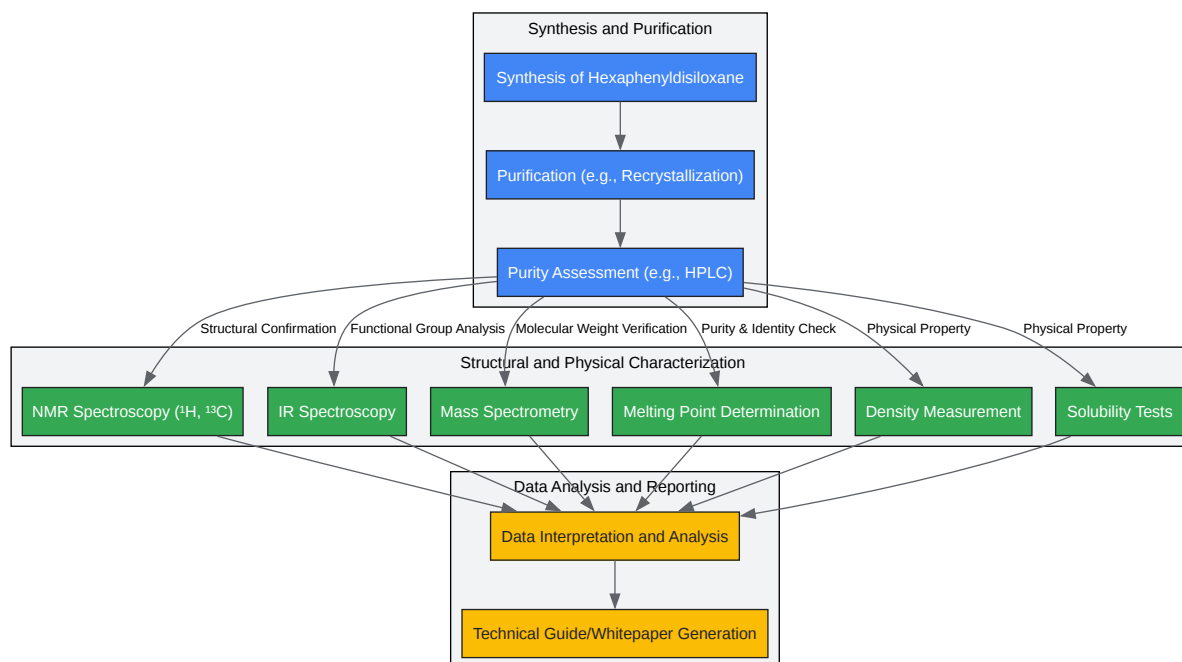
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of a compound's identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A small amount of **hexaphenyldisiloxane** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[\[16\]](#)[\[17\]](#)
 - Any undissolved particles are removed by filtration to prevent peak broadening.[\[18\]](#)
 - The NMR tube is placed in the spectrometer.[\[19\]](#)
 - ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.
- Infrared (IR) Spectroscopy:

- For a solid sample, a thin film can be prepared by dissolving a small amount of **hexaphenyldisiloxane** in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[\[20\]](#)
- Alternatively, a Nujol mull or a KBr pellet can be prepared.[\[21\]](#)
- The sample is placed in the IR spectrometer, and the spectrum is recorded to identify the functional groups present based on their characteristic absorption frequencies.[\[22\]](#)[\[23\]](#)
- Mass Spectrometry (MS):
 - A suitable ionization technique is chosen based on the compound's properties. For organosilicon compounds, techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[\[24\]](#)[\[25\]](#)[\[26\]](#)
 - The sample is introduced into the mass spectrometer, where it is ionized and fragmented.
 - The mass-to-charge ratio of the molecular ion and its fragments are detected, providing information about the molecular weight and structure of the compound.[\[27\]](#)

Visualization of Experimental Workflow

The characterization of a newly synthesized compound like **hexaphenyldisiloxane** follows a logical progression of experimental steps to confirm its identity and purity. The following diagram illustrates a typical workflow.



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Workflow for the Characterization of **Hexaphenyldisiloxane**.

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